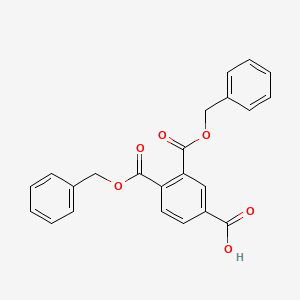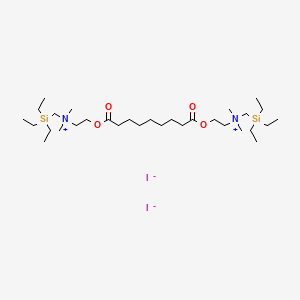![molecular formula C45H66ClFeNNiP2+ B13781431 Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of asymmetric synthesis. The compound features a nickel center coordinated with a chloro ligand, a 4-cyanophenyl group, and a chiral phosphine ligand derived from ferrocene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) typically involves the following steps:
Preparation of the Chiral Phosphine Ligand: The chiral phosphine ligand is synthesized from ferrocene through a series of reactions that introduce the dicyclohexylphosphino and diphenylphosphine groups.
Formation of the Nickel Complex: The chiral phosphine ligand is then reacted with a nickel precursor, such as nickel chloride, in the presence of a base to form the desired nickel complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of more efficient reaction conditions, purification techniques, and automation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center.
Reduction: Reduction reactions can also occur, often involving the nickel center or the ligands.
Substitution: The chloro ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction can yield nickel(0) species.
Scientific Research Applications
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) has several scientific research applications:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) exerts its effects involves the coordination of the nickel center with substrates, facilitating various catalytic transformations. The chiral phosphine ligand plays a crucial role in inducing asymmetry in the products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
- Chloro(4-cyanophenyl)[®-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylditertbutylphosphine]nickel(II)
- Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine]nickel(II)
- cis-2,2′-Bis(diphenylphosphino)-1,1′-binaphthylnickel(II) chloride
Uniqueness
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) is unique due to its specific chiral phosphine ligand, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis compared to other similar nickel complexes.
Properties
Molecular Formula |
C45H66ClFeNNiP2+ |
|---|---|
Molecular Weight |
832.9 g/mol |
IUPAC Name |
benzonitrile;carbanide;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphaniumylethyl]cyclopentyl]phosphanium;iron(2+) |
InChI |
InChI=1S/C31H44P2.C7H4N.C5H10.2CH3.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;2-5H;1-5H2;2*1H3;1H;;/q;-1;;2*-1;;+2;+1/p+1/t25-,30?,31?;;;;;;;/m1......./s1 |
InChI Key |
DWCHVYOPRXKHSJ-GHBWACEWSA-O |
Isomeric SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1[PH+](C2CCCCC2)C3CCCCC3)[PH+](C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1[PH+](C2CCCCC2)C3CCCCC3)[PH+](C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

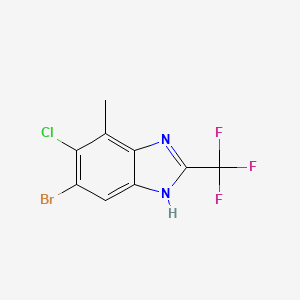
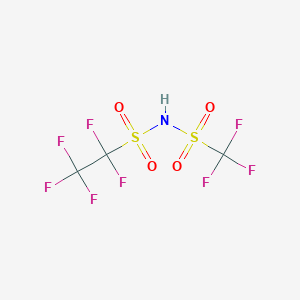
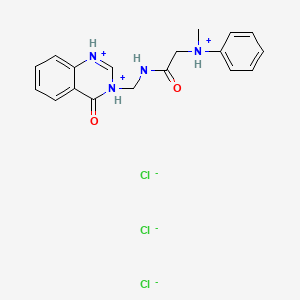
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)
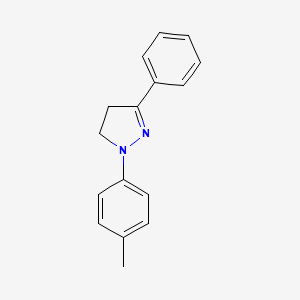

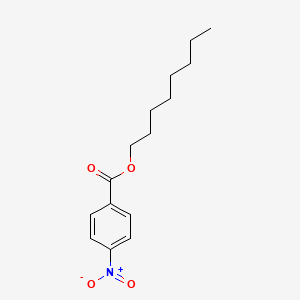

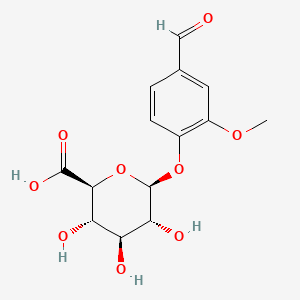
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
